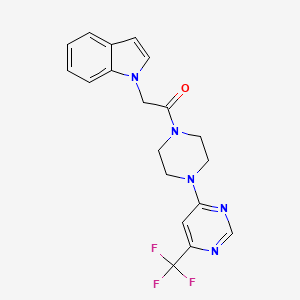![molecular formula C16H24N2O3 B2606183 N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 428827-46-7](/img/structure/B2606183.png)
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, also known as PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation.
作用機序
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. It binds to the receptor and activates it, leading to an increase in the flow of ions across the cell membrane and the generation of an action potential. This leads to an increase in synaptic strength and the enhancement of LTP, which is important for memory formation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to enhance LTP in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to have a high affinity for the AMPA receptor, and it is selective for this receptor subtype. It has also been shown to have a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models.
実験室実験の利点と制限
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has several advantages for use in lab experiments. It is a selective agonist for the AMPA subtype of glutamate receptors, which allows for specific targeting of this receptor subtype. It has a long half-life in vivo, which makes it a useful tool for studying the AMPA receptor in animal models. However, there are also limitations to using N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide in lab experiments. It is a relatively new compound, and there is still much that is unknown about its effects on the brain and body. It is also difficult to synthesize, which can limit its availability for use in experiments.
将来の方向性
There are several future directions for research on N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, and how it can be used to enhance these processes. Additionally, there is still much that is unknown about the mechanism of action of N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, and further research is needed to fully understand its effects on the brain and body. Overall, N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide is a promising compound for use in scientific research, and there is much potential for future discoveries in this area.
合成法
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide can be synthesized using a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 1-phenylethylamine with propylene oxide to form N-(1-phenylethyl)propyleneimine. This intermediate is then reacted with 3-chloropropylisobutyl ether to form N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, or N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide.
科学的研究の応用
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. It is a selective agonist for the AMPA subtype of glutamate receptors, which are important for synaptic plasticity and memory formation. N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in memory formation. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N'-(1-phenylethyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-11-7-10-17-15(19)16(20)18-13(3)14-8-5-4-6-9-14/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICCCFAXRITKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)
![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)


![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)
![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)